2-[(5-Bromo-2-fluorophenyl)amino]propanamide
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Overview
Description
2-((5-Bromo-2-fluorophenyl)amino)propanamide is a chemical compound with the molecular formula C9H10BrFN2O and a molecular weight of 261.09 g/mol. It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 2-((5-Bromo-2-fluorophenyl)amino)propanamide typically involves the reaction of 5-bromo-2-fluoroaniline with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2-((5-Bromo-2-fluorophenyl)amino)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-((5-Bromo-2-fluorophenyl)amino)propanamide is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with specific proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-Bromo-2-fluorophenyl)amino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes by modulating enzyme activity and protein interactions .
Comparison with Similar Compounds
2-((5-Bromo-2-fluorophenyl)amino)propanamide can be compared with other similar compounds such as:
2-((5-Bromo-2-chlorophenyl)amino)propanamide: This compound has a chlorine atom instead of a fluorine atom, which can lead to different reactivity and biological activity.
2-((5-Bromo-2-methylphenyl)amino)propanamide: The presence of a methyl group instead of a fluorine atom can significantly alter the compound’s properties and applications.
Properties
Molecular Formula |
C9H10BrFN2O |
---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
2-(5-bromo-2-fluoroanilino)propanamide |
InChI |
InChI=1S/C9H10BrFN2O/c1-5(9(12)14)13-8-4-6(10)2-3-7(8)11/h2-5,13H,1H3,(H2,12,14) |
InChI Key |
XKDOFYPYNREGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)NC1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
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